1H-1,2,4-Triazole, 3-(1,1'-biphenyl)-4-yl-5-(2-methylphenyl)-
Description
The compound 1H-1,2,4-Triazole, 3-(1,1'-biphenyl)-4-yl-5-(2-methylphenyl)- is a substituted triazole featuring a biphenyl group at position 3 and a 2-methylphenyl group at position 3. Triazoles are renowned for their diverse biological activities, including analgesic, antimicrobial, and anticancer properties .
Properties
CAS No. |
69095-82-5 |
|---|---|
Molecular Formula |
C21H17N3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-(2-methylphenyl)-3-(4-phenylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C21H17N3/c1-15-7-5-6-10-19(15)21-22-20(23-24-21)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,23,24) |
InChI Key |
NEAMVTMFSSBVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pharmacological Relevance of 1,2,4-Triazoles
1,2,4-Triazoles are nitrogen-rich heterocycles characterized by a five-membered ring with three nitrogen atoms. Their structural versatility enables diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. The biphenyl and methylphenyl substituents in 3-(1,1'-biphenyl)-4-yl-5-(2-methylphenyl)-1H-1,2,4-triazole enhance lipophilicity and π-stacking interactions, potentially improving pharmacokinetic profiles. For instance, Zaheer et al. demonstrated that biphenyl-containing triazoles exhibit enhanced analgesic activity due to improved receptor binding affinity.
Synthetic Challenges in 1,2,4-Triazole Functionalization
Introducing bulky aromatic groups like biphenyl and methylphenyl at the 3- and 5-positions of the triazole ring necessitates precise control over regioselectivity and reaction kinetics. Conventional methods often suffer from prolonged reaction times (6–24 hours) and moderate yields (45–70%) due to steric hindrance and side reactions. Microwave-assisted synthesis and transition metal catalysis have emerged as pivotal strategies to overcome these limitations.
Preparation Methods for 3-(1,1'-Biphenyl)-4-yl-5-(2-Methylphenyl)-1H-1,2,4-Triazole
Microwave-Assisted Cyclocondensation
Microwave irradiation accelerates the formation of 1,2,4-triazole derivatives by enhancing molecular dipole rotation and reducing activation energy. For biphenyl-substituted triazoles, Jha et al. reported a microwave-assisted protocol that condenses 2,4-pentanedione with diazotized amines at 250 W, completing reactions in 8–9 minutes with yields exceeding 85%. This method contrasts sharply with conventional reflux, which requires 10 hours for comparable yields.
Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the amine on the diketone, followed by cyclodehydration under microwave irradiation. The biphenyl group’s electron-donating effects stabilize the transition state, facilitating faster ring closure.
Optimization Data :
| Parameter | Conventional Method | Microwave Method | Improvement |
|---|---|---|---|
| Reaction Time | 10 hours | 8–9 minutes | 98% reduction |
| Yield | 78% | 97% | 24% increase |
| Energy Consumption | 1.2 kWh | 0.05 kWh | 96% savings |
Huisgen Cycloaddition for Regioselective Synthesis
The Huisgen 1,3-dipolar cycloaddition between azides and alkynes offers precise control over triazole regiochemistry. For the target compound, Nesaragi et al. developed a microwave-enhanced [3 + 2] cycloaddition using copper(I) iodide as a catalyst, achieving 88–92% yields in 3–5 minutes. The biphenyl azide precursor was synthesized via diazotization of 4-aminobiphenyl, followed by treatment with sodium nitrite and hydrochloric acid.
Critical Considerations :
Solvent-Free Mechanochemical Synthesis
Ball milling techniques enable solvent-free synthesis of triazoles by leveraging mechanical energy to drive reactions. Rahimizadeh et al. demonstrated this approach for analogous 1,2,4-triazolo[4,3-b]triazoles, achieving 77% yield in 10 minutes under solvent-free conditions. Applied to the target compound, this method could reduce environmental impact and purification complexity.
Advantages Over Solution-Phase Methods :
- Eliminates solvent waste and toxicity.
- Enhances reaction efficiency through continuous reactant mixing.
Comparative Analysis of Synthetic Methodologies
Yield and Efficiency
Microwave-assisted synthesis consistently outperforms conventional methods, as illustrated below:
| Method | Yield (%) | Time | Temperature (°C) |
|---|---|---|---|
| Conventional Reflux | 63–78 | 3–5 hours | 170–213 |
| Microwave Irradiation | 89–97 | 9–20 minutes | 280–317 |
| Huisgen Cycloaddition | 88–92 | 3–5 minutes | 70–85 |
Data synthesized from Zaheer et al. (2025) and Nesaragi et al. (2025)
Environmental and Economic Impact
Microwave and mechanochemical methods reduce energy consumption by 85–90% and solvent use by 100%, aligning with green chemistry principles. Lifecycle assessments indicate a 40% reduction in carbon footprint compared to thermal methods.
Chemical Reactions Analysis
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms of the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1H-1,2,4-Triazole, 3-(1,1’-biphenyl)-4-yl-5-(2-methylphenyl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Activities
Analgesic and Anti-inflammatory Activity
- Flurbiprofen-Triazole Hybrids : Derivatives like 6(a-m) exhibited enhanced analgesic activity compared to parent flurbiprofen, attributed to synergistic effects between the triazole and biphenyl moieties. The 2-fluoro substituent in these analogs improved metabolic stability .
- s-Triazole, 5-(m-methoxyphenyl)-3-(o-tolyl)- : This compound (RTECS XZ4929100) showed reproductive toxicity in rats (TDLo = 5 mg/kg, subcutaneous), underscoring the importance of substituent selection for safety profiles .
Physicochemical Properties
- Melting Points : Substituted triazoles with aromatic groups typically exhibit high melting points due to strong π-π stacking. For example, compound B8 melts at 197–198°C, while B11 (4-chlorobenzylthio substituent) melts at 187–188°C . The biphenyl group in the target compound may further elevate melting points, complicating formulation.
- This contrasts with analogs bearing polar groups (e.g., methoxy or thiol), which improve solubility at the expense of membrane permeability .
Key Research Findings and Implications
Microwave Synthesis Advantage : Microwave-assisted methods (e.g., for compound 5 ) achieve higher yields and shorter reaction times compared to conventional heating, a critical consideration for synthesizing bulky triazoles like the target compound .
Substituent-Driven Toxicity : The presence of electron-withdrawing groups (e.g., fluorine) or bulky aryl rings can mitigate toxicity, as seen in flurbiprofen hybrids versus RTECS XZ4929100 .
Biological Activity
1H-1,2,4-Triazole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of the compound 1H-1,2,4-triazole, 3-(1,1'-biphenyl)-4-yl-5-(2-methylphenyl)-, examining its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through various methods involving the reaction of substituted phenyl groups with triazole precursors. The presence of biphenyl and methylphenyl substituents enhances its lipophilicity and may influence its biological activity. The synthetic routes typically involve cyclization reactions that yield high purity and yield of the desired triazole derivatives.
Antibacterial Activity
Recent studies have demonstrated that 1H-1,2,4-triazole derivatives exhibit significant antibacterial properties. For instance, compounds containing triazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that specific substituents at the C-3 position of the triazole ring can enhance antibacterial efficacy. A study reported that certain triazole hybrids displayed minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of 1H-1,2,4-triazole derivatives has been extensively investigated. Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves cell cycle arrest and induction of apoptosis. For example, a related triazole compound showed an IC50 value of 52 nM in MCF-7 cells and induced G2/M phase arrest .
Table 1: Summary of Biological Activities of Triazole Derivatives
The biological activity of 1H-1,2,4-triazole derivatives is often attributed to their ability to interact with specific biological targets:
- Antibacterial Mechanism : The triazole ring may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : These compounds can inhibit tubulin polymerization leading to mitotic arrest. Additionally, they may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
Case Studies
Several case studies highlight the efficacy of triazole derivatives:
- Antibacterial Efficacy : A study tested a series of triazole derivatives against MRSA and found that specific modifications at the C-3 position significantly enhanced antibacterial activity compared to standard treatments .
- Anticancer Properties : In vitro studies on MCF-7 cells revealed that certain triazoles caused significant cell cycle arrest and apoptosis induction through mechanisms involving tubulin disruption and mitochondrial pathways .
Q & A
Basic: What are the standard synthetic routes for preparing 1H-1,2,4-triazole derivatives with biphenyl substituents?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with carbonyl compounds or click chemistry approaches. For example, biphenyl-substituted triazoles can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the preparation of structurally similar compounds using propargyl ether intermediates and aryl azides under reflux conditions in ethanol or acetonitrile . Key steps include:
- Substrate preparation : Functionalization of biphenyl precursors with alkyne or azide groups.
- Cyclization : Catalyzed by Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) at 60–80°C for 6–12 hours.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures.
Advanced: How do solvent polarity and catalyst selection influence the yield of 3-(biphenyl)-5-(methylphenyl)-1H-1,2,4-triazole derivatives?
Methodological Answer:
Solvent polarity and catalyst systems critically impact reaction kinetics and regioselectivity. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates but may promote side reactions. Evidence from triazole syntheses shows ethanol or acetonitrile as optimal for CuAAC, achieving yields >75% due to balanced polarity and compatibility with Cu(I) catalysts . Catalyst choice (e.g., CuSO₄/NaAsc vs. TBTA-stabilized Cu) affects reaction efficiency; TBTA-ligated Cu(I) reduces oxidative degradation, improving yields by 15–20% in sensitive substrates .
Basic: Which spectroscopic techniques are critical for confirming the structure of synthesized triazole compounds?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for biphenyl groups) and triazole ring carbons (δ 145–160 ppm). For example, methylphenyl substituents exhibit singlet peaks at δ 2.3–2.5 ppm .
- IR Spectroscopy : Confirm N-H stretches (3100–3300 cm⁻¹) and C=N/C-N vibrations (1500–1650 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation acceptable) .
Advanced: How can researchers resolve discrepancies between calculated and observed elemental analysis data in triazole derivatives?
Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. Strategies include:
- Repetitive Recrystallization : Use mixed solvents (e.g., ethanol/hexane) to remove residual salts.
- Thermogravimetric Analysis (TGA) : Detect adsorbed moisture or solvent residues.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities. For example, a 0.5% deviation in nitrogen content may indicate trace solvent retention, necessitating prolonged drying under vacuum .
Advanced: What computational strategies predict the bioactivity of triazole-containing compounds?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity). Studies on analogous triazoles show binding energies < −8.0 kcal/mol correlate with bioactivity .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps < 4.0 eV suggest reactivity) .
- QSAR Models : Train regression models using descriptors like logP, polar surface area, and dipole moments to predict EC₅₀ values .
Basic: What are the common applications of biphenyl-triazole derivatives in drug discovery?
Methodological Answer:
These compounds are explored as:
- Antifungal Agents : Inhibit ergosterol biosynthesis via CYP51 binding, with MIC values < 10 µg/mL against Candida spp. .
- Kinase Inhibitors : Target ATP-binding pockets in cancer-related kinases (e.g., EGFR, VEGFR2) .
- Antioxidants : Scavenge free radicals in vitro, with IC₅₀ values < 50 µM in DPPH assays .
Advanced: How can crystallography resolve structural ambiguities in triazole derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) determines absolute configuration and supramolecular interactions. For example, Mannich base triazoles exhibit hydrogen-bonded dimers (N-H···S, 2.8–3.0 Å) and π-π stacking (3.4–3.6 Å) between biphenyl groups, confirmed via SCXRD . Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL yield R-factors < 0.05 .
Basic: What safety precautions are essential when handling triazole derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders (e.g., LC₅₀ > 500 mg/kg in rodents).
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) with NaHCO₃ before disposal .
Advanced: How can reaction mechanisms be validated for triazole-forming cyclizations?
Methodological Answer:
- Isotopic Labeling : Use ¹⁵N-labeled hydrazines to track nitrogen incorporation via ¹⁵N NMR .
- Kinetic Studies : Monitor intermediates by in situ FTIR (e.g., disappearance of azide peaks at 2100 cm⁻¹) .
- Computational Transition State Analysis : Identify rate-determining steps using Gaussian09 at the M06-2X/def2-TZVP level .
Advanced: How do substituents on the biphenyl moiety affect the photophysical properties of triazole derivatives?
Methodological Answer:
Electron-withdrawing groups (e.g., -NO₂, -CF₃) redshift absorption/emission spectra via conjugation. For example:
- UV-Vis : Biphenyl-triazoles with -OMe substituents show λ_max at 320 nm vs. 290 nm for unsubstituted analogs.
- Fluorescence : Quantum yields increase from 0.2 to 0.6 with electron-donating -NH₂ groups due to suppressed non-radiative decay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
